Different inhibitor classes employ unique structural strategies to block RAS function.
Allele-Specific Inhibitors These drugs exploit a specific mutation. KRASG12C inhibitors covalently bind the mutant cysteine residue in a pocket beneath the switch II region, locking KRAS in its inactive GDP-bound state [1]. Targeting other alleles like G12D is challenging. Zoldonrasib (RMC-9805) uses a "tri-complex" mechanism, creating a new interface between the RAS protein and a chaperone to enable covalent binding to the aspartic acid residue of KRASG12D in its active, GTP-bound state [2].
Molecular Glue Inhibitors This class functions as a "molecular glue" that recruits the cellular chaperone cyclophilin A to form a stable, trimeric complex with GTP-bound RAS. This complex sterically hinders the association of RAS with its effectors, thus inhibiting downstream signaling [3] [1] [2].
Direct RAS-Effector Blockers These small molecules, such as the Abd-series compounds, bind directly to a pocket near the switch I and II regions of RAS, which are critical for effector protein interactions. By occupying this site, they physically prevent effectors like RAF from binding, thereby disrupting the MAPK signaling cascade [4] [5].
The following diagram illustrates the mechanism of molecular glue inhibitors and direct RAS-effector blockers.
Mechanisms of molecular glue inhibitors forming a trimeric complex for steric hindrance, and direct blockers physically preventing effector binding.
The development of RAS inhibitors relies on sophisticated biophysical and cellular techniques to identify and validate compound binding and function.
Surface Plasmon Resonance (SPR) SPR is used to screen compound libraries for direct binding to recombinant RAS proteins in real-time without labeling [5]. In one approach, a small-molecule library was screened against GTP-bound HRAS, and hits were counter-screened against GDP-bound RAS and RAS bound to an inhibitory antibody fragment to identify compounds that bind the desired state and site [5].
X-ray Crystallography Optimized crystallization conditions for mutant KRAS proteins (e.g., KRASQ61H) enable high-resolution structure determination with compounds via crystal soaking [4]. This reveals the compound's binding site and pose, showing interactions with residues near the switch regions and informing structure-based design for improved potency [4] [5].
Cell-Based Signaling Assays Bioluminescence Resonance Energy Transfer (BRET)-based RAS biosensors can monitor intracellular RAS-effector protein interactions (e.g., with CRAF) in live cells, demonstrating target engagement and pathway inhibition by lead compounds [4] [5].
The following table summarizes key quantitative data from preclinical studies for representative inhibitors.
| Inhibitor | Class | Key Mutations Targeted | Reported Affinity / Potency (In Vitro) | Cellular Activity |
|---|---|---|---|---|
| Abd-2 [5] | RAS-Effector Blocker | KRASG12V, KRASQ61H [5] | Kd = 235 μM (SPR/WaterLOGSY) [5] | Inhibits RAS-effector interactions in BRET assay [5] |
| ADT-007 [6] | Pan-RAS Inhibitor | Broad RAS mutants, upstream-activated wild-type RAS [6] | Information not specified in search results | Inhibits MAPK/AKT signaling; induces mitotic arrest & apoptosis [6] |
| ERAS-0015 [3] | Pan-RAS Molecular Glue | Multiple RAS mutations [3] | 8-21 fold greater CypA binding vs. comparator RMC-6236 [3] | Potent inhibition of cell proliferation across diverse tumor cell lines [3] |
| ERAS-4001 [3] | Pan-KRAS Inhibitor | KRAS mutants and wild-type KRAS [3] | Single-digit nanomolar IC50 in 3D cell viability assays [3] | Spares NRAS/HRAS; tumor growth inhibition in xenograft models [3] |
The ultimate goal of RAS inhibition is effective tumor control in patients. Each inhibitor class has distinct clinical implications.
The key metric frequently reported for the Ras-Raf interaction is the dissociation constant (KD), which describes the equilibrium of a binding event. The following table summarizes the latest high-quality data from a 2021 study on the interaction between KRAS and the regulatory region of RAF1 [1].
| KRAS Construct | RAF1 Construct | Affinity (KD) | Method | Notes |
|---|---|---|---|---|
| KRAS (GTP-bound) | RBD (Residues 52-131) | ~ 356 nM [1] | Surface Plasmon Resonance (SPR) | Isolated RBD domain interaction. |
| KRAS (GTP-bound) | RBD and CRD (Residues 52-188) | ~ 152 nM [1] | Surface Plasmon Resonance (SPR) | Tandem RBD-CRD domains show ~2.3x higher affinity than RBD alone. |
For drug discovery, the KD is analogous to Ki for a non-catalytic, protein-protein interaction. The KD value of ~152 nM represents the most relevant and current benchmark for the full KRAS-RAF1(RBDCRD) complex [1].
The interaction between Ras and Raf is the first critical step in a major signaling cascade. The diagram below illustrates this pathway and the site of competitive inhibition [2] [1].
The Ras-Raf-MAPK signaling pathway and inhibition. A competitive inhibitor prevents Ras-Raf binding by targeting the RBD/CRD interface [1].
The KD values in the table were determined using Surface Plasmon Resonance (SPR), a primary method for quantifying biomolecular interactions. Here is a typical protocol based on the cited study [1]:
The structural and mechanistic data reveal why targeting this interaction is both challenging and promising:
Kobe2602 specifically targets the active, GTP-bound form of Ras (Ras·GTP), competitively inhibiting its binding to the Ras-binding domain (RBD) of c-Raf-1 [1] [2] [3]. This action disrupts a key signal in the MAPK pathway.
The compound was discovered through structure-based drug design (SBDD) [2]. Researchers targeted a surface pocket identified in a unique conformation of Ras·GTP [3]. An in silico screen of a virtual library and a subsequent similarity search identified this compound and its analog, Kobe0065 [3].
The following diagram illustrates the Ras signaling pathway and how this compound exerts its inhibitory effect.
Beyond Raf, this compound also leads to the downregulation of other Ras downstream pathways, including PI3K/Akt and RalGDS/RalA, indicating broad inhibition of multiple Ras effector pathways [2] [3]. The compound inhibits the allosteric site of Son of Sevenless (SOS), which may further suppress Ras signaling [2] [3].
The table below summarizes the primary experimental data available for this compound from the foundational research paper [3].
| Assay Type | System / Model | Key Finding / Outcome | Quantitative Measure |
|---|---|---|---|
| In Vitro Binding | H-Ras·GTP & c-Raf-1 RBD | Inhibits Ras-Raf interaction | Ki = 149 ± 55 µM [4] [5] [6] |
| Cellular Binding | NIH 3T3 cells (H-RasG12V) | Reduces Ras-Raf complex formation | IC₅₀ ≈ 10 µM [5] [2] [3] |
| Downstream Signaling | NIH 3T3 cells (H-RasG12V) | Suppresses MEK & ERK phosphorylation | Effective at 20 µM [5] [1] [2] |
| Cell Growth (Soft Agar) | H-RasG12V-NIH 3T3 | Inhibits anchorage-independent growth | IC₅₀ = 1.4 µM [7] [3] |
| In Vivo Antitumor | Mouse SW480 xenograft (K-RasG12V) | Inhibits tumor growth | 40-50% inhibition at 80 mg/kg (oral) [5] [1] [2] |
Here are the detailed methodologies for key experiments cited in the research of this compound [2] [3].
For researchers working with this compound, here is its core chemical and handling information.
| Property | Description |
|---|---|
| CAS Number | 454453-49-7 [4] [6] [1] |
| Molecular Formula | C₁₄H₉F₄N₅O₄S [4] [5] [6] |
| Molecular Weight | 419.31 g/mol [4] [5] [6] |
| Solubility | DMSO: ≥50 mg/mL (~119 mM) [4] [6]. Ethanol: ~14-40 mg/mL [5] [6]. Water: Insoluble [5] [6]. |
| Storage | Powder should be stored at -20°C; solutions in DMSO are best stored at -80°C for long-term stability [4] [6] [8]. |
This compound holds a key place in the history of Ras inhibitor development.
The soft agar colony formation assay is a cornerstone method for assessing anchorage-independent growth, a hallmark of cellular transformation and cancer. The compound Kobe2602 has been validated in this assay as an effective inhibitor of oncogenic Ras, demonstrating its potential as an anti-cancer therapeutic [1].
This compound, and its analog Kobe0065, are small-molecule inhibitors discovered through in silico screening targeting a unique surface pocket of the active, GTP-bound Ras protein [1]. Their mechanism is two-fold:
The table below summarizes the key experimental findings for this compound in colony formation and related assays.
| Assay Type | Cell Line / Model | Key Finding | Quantitative Result (IC₅₀ or Effective Dose) |
|---|---|---|---|
| Soft Agar Colony Formation | H-rasG12V-transformed NIH 3T3 | Inhibition of anchorage-independent growth | IC₅₀ ≈ 1.4 μM [1] |
| Soft Agar Colony Formation | NIH 3T3 transformed by activated c-raf-1 | Specificity for Ras-transformed cells | No significant inhibition [1] |
| In Vitro Binding Inhibition | H-Ras⋅GTP and c-Raf-1 RBD | Disruption of Ras-Raf interaction | Kᵢ = 149 ± 55 μM [1] |
| In Vivo Tumor Xenograft | Human colon carcinoma SW480 (K-rasG12V) | Antitumor activity | Effective by oral administration [1] |
This protocol is adapted from foundational research on this compound and modern best practices for the soft agar assay [1] [2].
Preparation of Base Agar Layer:
Preparation of Cell-Top Agar Layer with this compound:
Incubation and Colony Formation:
Staining and Quantification:
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the molecular mechanism of this compound.
This diagram outlines the key steps in performing the soft agar colony formation assay with this compound treatment.
This diagram illustrates the molecular mechanism by which this compound inhibits oncogenic Ras signaling to suppress colony formation.
This compound is a small-molecule inhibitor that specifically targets the interaction between Ras and Raf proteins, a key signaling axis frequently dysregulated in colorectal cancer (CRC). This compound exhibits its antitumor activity by competitively inhibiting the binding of H-Ras·GTP to c-Raf-1 RBD with a Ki value of 149 μM, thereby disrupting downstream oncogenic signaling pathways. This compound has demonstrated significant therapeutic potential in preclinical models, particularly in CRC models harboring KRAS mutations, which are present in approximately 40-50% of colon carcinomas. [1] [2] [3]
The SW480 cell line is a well-established human colorectal adenocarcinoma model derived from a primary tumor of a 50-year-old male patient. This epithelial cell line retains numerous molecular features relevant for preclinical CRC investigations, including:
The SW480 model offers a unique comparative advantage as it was derived from the primary tumor of the same patient from whom the metastatic SW620 cell line was later isolated, enabling studies examining molecular evolution during tumor metastasis. [4] [5]
This compound functions as a Ras-Raf interaction inhibitor that specifically binds to surface pockets on Ras·GTP in its unique conformation, thereby blocking the association with multiple effector molecules. The compound exhibits the following mechanistic characteristics:
The binding mode of this compound was confirmed through NMR structure analysis of the compound complexed with H-Ras·GTP, validating its insertion into surface pockets of Ras·GTP and providing a molecular basis for its inhibitory effects. [3]
Table 1: Key Properties of this compound
| Property | Specification | Experimental Context |
|---|---|---|
| Molecular Formula | C₁₄H₉F₄N₅O₄S | Chemical identifier |
| Molecular Weight | 419.31 g/mol | Chemical property |
| CAS Number | 454453-49-7 | Chemical identifier |
| Ki Value | 149 ± 55 μM | Ras-Raf interaction inhibition [3] |
| Cellular IC₅₀ | ~10 μM | Ras-Raf binding inhibition in NIH 3T3 cells [3] |
| Antitumor Activity | 80 mg/kg (oral) | Effective dose in SW480 xenograft model [3] |
This compound has demonstrated significant antitumor efficacy in SW480 xenograft models through oral administration. In a pivotal study, female athymic nude mice (6-8 weeks old) bearing SW480 xenografts were treated with this compound at a dose of 80 mg/kg administered orally for five consecutive days per week over 17 days. This treatment regimen resulted in significant inhibition of tumor growth, confirming the compound's ability to target the K-RasG12V-driven signaling pathway in this colorectal cancer model. The study established proof-of-concept for targeting Ras·GTP interactions as a viable therapeutic strategy in KRAS-mutant colorectal cancer. [2] [3]
Table 2: In Vivo Efficacy of this compound in SW480 Xenograft Models
| Parameter | This compound | Control | Experimental Details |
|---|---|---|---|
| Dosage | 80 mg/kg | Vehicle | Oral administration, 5 days/week |
| Treatment Duration | 17 days | 17 days | Female athymic nude mice (6-8 weeks) |
| Tumor Growth | Significant inhibition | Progressive growth | SW480 cells carry K-RasG12V mutation [3] |
| Pathway Inhibition | MEK/ERK, Akt, RalA | Active signaling | Downstream Ras effectors suppressed [3] |
| Cellular IC₅₀ | 1.4 μM (colony formation) | N/A | H-rasG12V-transformed NIH 3T3 cells [3] |
Inhibition of Ras-Raf Binding
Anchorage-Independent Proliferation (Soft Agar Assay)
Diagram 1: Experimental workflow for SW480 xenograft model development and this compound evaluation
Western Blot Analysis
Immunohistochemical Analysis
Table 3: Key Parameters for Evaluating this compound Efficacy in SW480 Xenografts
| Parameter | Calculation Method | Interpretation |
|---|
| Tumor Volume Inhibition | (1 - T/C) × 100 T: Mean tumor volume, treatment group C: Mean tumor volume, control group | >50% considered significant antitumor activity | | Tumor Growth Inhibition (TGI) | (1 - ΔT/ΔC) × 100 ΔT: Change in mean tumor volume, treatment ΔC: Change in mean tumor volume, control | Primary efficacy endpoint | | Body Weight Change | (Final weight - Initial weight) / Initial weight × 100 | >20% decrease indicates potential toxicity | | Target Modulation | Reduction in pERK, pAkt, and RalA levels by Western blot | Confirmation of on-target activity |
The SW480 xenograft model provides a clinically relevant platform for evaluating the efficacy of this compound against KRAS-mutant colorectal cancer. The protocols outlined in this document provide a comprehensive framework for conducting these studies, from proper cell culture maintenance through in vivo efficacy assessment and molecular analysis. The demonstrated efficacy of this compound in this model system, via oral administration at 80 mg/kg, highlights its potential as a therapeutic candidate for targeting Ras-driven cancers and supports further investigation of this compound class.
Kobe2602 is a selective Ras inhibitor that blocks H-Ras GTP binding to c-Raf-1 with a Ki of 149 µM [1] [2] [3]. Its molecular weight is 419.31 g/mol, and its CAS number is 454453-49-7 [1] [2] [3].
The solubility of this compound has been characterized in common laboratory solvents, summarized in the table below.
| Solvent | Solubility (mg/mL) | Solubility (mM) | Notes |
|---|---|---|---|
| DMSO | 84 mg/mL [1] / ≥17 mg/mL [3] | 200.32 mM [1] | Use fresh, moisture-absorbing DMSO reduces solubility [1] [2]. |
| Ethanol | 40 mg/mL [1] / ≥17.53 mg/mL [3] | ~95.4 mM (for 40 mg/mL) | Specific molar concentration not provided in sources. |
| Water | Insoluble [1] [3] | - | - |
This protocol is a standard method for preparing a concentrated stock solution suitable for cell-based assays.
For in vivo administration where water is not suitable, a suspension can be prepared using a carrier like carboxymethyl cellulose sodium salt (CMC-Na) [1] [2].
The following diagram illustrates the workflow for preparing and using this compound in different experimental contexts.
The table below summarizes the solubility data and stock solution preparation information for this compound from supplier websites.
| Parameter | Details |
|---|---|
| Molecular Weight | 419.31 g/mol [1] [2] |
| Solubility in DMSO | 84 mg/mL (200.32 mM) [1] |
| Solubility in Ethanol | 14 mg/mL [2] to 40 mg/mL [1] |
| Solubility in Water | Insoluble [1] [2] |
| Recommended Stock Concentration | 5 mg/mL (homogeneous suspension in 1% CMC-Na) for in vivo studies [1] |
| Storage & Stability | Store at -20°C as a powder; using fresh, dry DMSO is recommended for solubility [1] [2] |
This compound has been characterized in several biological assays. The following table outlines the experimental findings, though full methodological details are not provided in the search results.
| Experiment / Assay | Reported Finding / Activity | Key Parameters (if available) |
|---|---|---|
| In vitro Ras-Raf Binding Inhibition | Ki = 149 µM [1] [2] [3] | Biochemical assay measuring blockade of H-Ras GTP binding to c-Raf-1 [1]. |
| Cell-Based Ras-Raf Binding Inhibition | IC₅₀ ≈ 10 µM [2] | Dose-dependent inhibition in NIH 3T3 cells [2]. |
| Downstream Signaling Suppression | Effective suppression of MEK & ERK phosphorylation [2] | 20 µM concentration in NIH 3T3 cells [2]. |
| Colony Formation Inhibition | IC₅₀ = 1.4 µM [2] [3] | In NIH 3T3 cells transfected with H-rasG12V [2]. |
| Antitumor Activity *In Vivo* | 40-50% tumor growth inhibition [2] [3] | 80 mg/kg oral dose in mice bearing SW480 xenografts [2] [3]. |
This compound functions as a selective Ras inhibitor. It acts by blocking the interaction between active, GTP-bound Ras and its key downstream effector, c-Raf-1 [1] [3]. This disruption prevents the activation of the canonical MAPK signaling cascade (Ras-RAF-MEK-ERK), a pathway critically involved in cell growth, differentiation, and survival [4] [5]. The following diagram illustrates this pathway and the point of inhibition by this compound.
Kobe2602 is a novel small-molecule compound identified for its ability to inhibit critical protein-protein interactions. Its primary documented mechanisms of action include:
| Property | Specification |
|---|---|
| CAS Number | 454453-49-7 [3] [4] [1] |
| Molecular Formula | C₁₄H₉F₄N₅O₄S [3] [4] [1] |
| Molecular Weight | 419.31 g/mol [3] [4] [1] |
| Purity | ≥98% [4] |
| Solubility (DMSO) | 15 mg/mL [4] |
| Physical Form | Solid (powder) [3] |
Proper storage is critical for maintaining the stability and efficacy of this compound. Adherence to the following conditions is mandatory.
| Form | Short-Term Storage | Long-Term Storage | Recommended Shelf Life |
|---|---|---|---|
| Powder | -20°C [3] [1] | -20°C for up to 24 months (2 years) [1] | 24 months at -20°C [1] |
| Solution in DMSO | 4°C for up to 2 weeks [1] | -80°C for up to 6 months [1] | 6 months at -80°C [1] |
For optimal stability of stock solutions, follow this protocol:
The following workflow outlines the optimal handling and storage procedures for this compound, from receipt to experimental use, ensuring compound stability and researcher safety.
This compound has been utilized in key assays to evaluate its efficacy. Below are detailed methodologies for its application in disrupting the Ebola VP30-NP interaction, a well-documented use case.
This protocol is adapted from the study that identified this compound as an inhibitor of the Ebola VP30/NP interaction [2].
Principle: The assay measures the change in polarization of a fluorescently-labeled NP peptide when bound to the VP30 protein. Inhibitors like this compound disrupt this binding, leading to a decrease in polarization.
Materials:
Procedure:
To quantify the potency of this compound, a dose-dependent competitive binding assay is performed.
Procedure:
The experimental workflow for identifying and validating this compound as an inhibitor of the Ebola VP30-NP protein interaction is visualized below, from initial screening to final confirmation.
The Ras/Raf/MEK/ERK and PI3K/PTEN/AKT signaling cascades are critical regulators of essential cellular processes, including proliferation, survival, differentiation, and apoptosis. Dysregulation of these pathways is a hallmark of numerous cancers, making them prime targets for therapeutic intervention [1] [2].
The MEK/ERK cascade is a three-tiered kinase pathway where signals are transmitted from the cell surface to the nucleus. Upon activation by mutations such as in BRAFV600E, the pathway becomes constitutively active, leading to uncontrolled cell growth [3]. The AKT pathway, often activated by upstream signals like PI3K or mutations in PTEN, serves as a crucial survival mechanism for cancer cells [4] [5]. Cross-talk and feedback loops between these pathways can lead to resistance when a single pathway is targeted, underscoring the importance of combination therapies and precise monitoring of pathway activity [2] [3].
Targeted inhibition of key nodes within these pathways has demonstrated significant clinical success. The tables below summarize the core components and established inhibitors.
Table 1: Core Components of the MEK/ERK and AKT Pathways
| Pathway | Key Components | Function | Common Mutations in Cancer |
|---|---|---|---|
| MEK/ERK | Ras (KRAS, NRAS, HRAS) | GTPase; upstream activator of Raf | ~30% of all cancers [1] |
| Raf (ARAF, BRAF, CRAF) | Serine/Threonine kinase (MAP3K) | BRAF in ~8% of cancers (e.g., V600E) [1] [6] | |
| MEK1/2 (MAP2K) | Dual-specificity kinase (MAPKK) | ~1% of cancers [1] | |
| ERK1/2 (MAPK) | Serine/Threonine kinase; pathway effector | Less frequent [1] | |
| AKT | PI3K | Lipid kinase; generates PIP3 | Common (e.g., PIK3CA mutations) [4] |
| PTEN | Phosphatase; negative regulator of AKT | Frequently lost [4] [2] | |
| AKT1/2/3 (PKB) | Serine/Threonine kinase; central pathway node | Frequently dysregulated [4] [5] |
Table 2: Clinically Approved and Preclinical Inhibitors
| Target | Inhibitor (Example) | Mechanism of Action | Key Clinical/Preclinical Data |
|---|
| MEK1/2 | Trametinib | Allosteric, non-ATP-competitive inhibitor | - IC50: MEK1: 0.7 nM; MEK2: 0.9 nM [7]
This protocol utilizes a differential peptide-based biosensor array to directly and quantitatively measure active ERK in cell lysates, providing a superior alternative to Western blotting [6].
Workflow Overview:
Materials:
Procedure:
Cell Treatment and Lysis:
Kinase Reaction:
Fluorescence Measurement:
Data Analysis:
Applications:
This protocol outlines methods to investigate cell apoptosis resulting from AKT pathway downregulation, linking it to the FOXO and BIM mitochondrial pathway [8].
Materials:
Procedure:
In-vitro Modeling of Proteinuric Stress/AKT Inhibition:
Genetic Manipulation:
Apoptosis Assay (Caspase-3 Activity):
Western Blot Analysis:
Applications:
The following diagrams illustrate the core signaling pathways and the points of therapeutic intervention.
MEK/ERK Signaling Cascade and Inhibition:
AKT Signaling Pathway and Regulatory Network:
The RAS family of proteins (HRAS, KRAS, and NRAS) represents one of the most frequently mutated oncogene families in human cancer, with approximately 30% of human tumors harboring RAS mutations and nearly 100% of pancreatic cancers exhibiting these mutations [1]. Despite decades of research, RAS proteins were long considered "undruggable" due to their lack of deep pockets for small molecule inhibitor binding and picomolar affinity for GTP, which exists at millimolar concentrations in cells [1] [2]. This compound (chemical name: 2-(2,6-dinitro-4-(trifluoromethyl)phenyl)-N-(4-fluorophenyl)hydrazinecarbothioamide) emerged from groundbreaking research that employed computational screening of virtual compound libraries targeting newly identified surface pockets on RAS•GTP [3]. This compound represents one of the first successful implementations of structure-based drug design for directly targeting RAS, opening new avenues for therapeutic intervention in RAS-driven cancers.
This compound functions as a Ras-Raf interaction inhibitor that binds to the unique conformation of RAS•GTP, blocking its interaction with effector proteins including c-Raf-1 [3]. With a reported Kᵢ value of 149 μM for inhibiting H-Ras•GTP binding to c-Raf-1 RBD, this compound effectively disrupts RAS signaling pathways and exhibits antitumor activity in both cell culture and xenograft models [4] [3]. This application note provides detailed protocols and data for implementing this compound in experimental models of RAS-driven tumors, offering researchers a comprehensive resource for investigating RAS signaling and therapeutic targeting.
Table 1: Comprehensive Summary of this compound Experimental Data
| Assay Type | Experimental System | Key Parameters | Results | Significance |
|---|---|---|---|---|
| Binding Affinity | In vitro Ras-Raf binding | Kᵢ = 149 ± 55 μM [3] | Competitive inhibition of H-Ras•GTP to c-Raf-1 RBD | Confirms direct mechanism of action |
| Cellular Inhibition | NIH 3T3 cells expressing H-RasG12V | IC₅₀ ≈ 10 μM [3] [5] | Dose-dependent reduction of c-Raf-1 association with H-RasG12V | Demonstrates cellular activity |
| Pathway Modulation | NIH 3T3 cells + H-RasG12V | 20 μM treatment [4] [3] | Inhibition of MEK/ERK phosphorylation; Reduced Akt and RalA•GTP | Blocks multiple Ras effector pathways |
| Proliferation Inhibition | H-rasG12V-transformed NIH 3T3 cells | IC₅₀ = 1.4 μM (soft agar) [3] [5] | Inhibition of anchorage-independent growth | Targets transformed phenotype |
| In Vivo Efficacy | SW480 xenograft (K-rasG12V) in nude mice | 80 mg/kg oral; 5 days/week for 17 days [3] | 40-50% tumor growth inhibition [4] [5] | Demonstrates oral bioavailability and efficacy |
This compound exhibits broad specificity across multiple RAS-driven cancer cell lines beyond the models highlighted in Table 1. Research demonstrates activity against PANC-1 (K-rasG12V), HT1080 (N-rasQ61L), and HCT116 (H-rasG13D) cells [5]. The compound shows selective inhibition toward RAS•GTP without affecting RAS•GDP, enabling precise targeting of the activated form of RAS [3]. Furthermore, this compound disrupts not only the Raf-MEK-ERK pathway but also parallel effector pathways including PI3K-Akt and RalGDS, indicating broad disruption of RAS signaling networks [3].
This protocol measures the compound's ability to disrupt the interaction between activated RAS and its key effector c-Raf-1 in cellular systems.
This protocol assesses the effect of this compound on RAS effector pathways, particularly the MAPK pathway.
This protocol evaluates the effect of this compound on anchorage-independent growth, a hallmark of transformed cells.
This protocol describes the evaluation of this compound antitumor activity in an in vivo setting.
The signaling pathway targeted by this compound and the experimental workflow for evaluating its activity are summarized in the diagrams below.
When implementing this compound in research protocols, several critical factors require consideration to ensure reliable and reproducible results:
Cell Line Selection: Include multiple RAS-mutated cell lines with different isoforms and mutation types (e.g., SW480 with K-rasG12V, HT1080 with N-rasQ61L, HCT116 with H-rasG13D) to assess spectrum of activity [5]. Always incorporate RAS wild-type controls to evaluate selectivity and off-target effects. Consider the tissue origin of cell lines when interpreting results, as RAS mutation effects can be context-dependent.
Compound Handling and Formulation: this compound has molecular weight of 419.31 g/mol and CAS number 454453-49-7 [6] [5]. Prepare fresh stock solutions in DMSO at 10-84 mg/mL (200.32 mM) for in vitro studies, noting that moisture-absorbing DMSO reduces solubility [6]. For in vivo administration, utilize the formulation protocols in Section 3.3. Always include vehicle controls with equivalent DMSO concentrations in all experiments.
Time and Concentration Optimization: Implement dose-response studies across a wide concentration range (0.1-50 μM) to establish optimal conditions for specific cell types. Consider exposure duration based on assay type—acute signaling changes may be detectable within 1 hour, while phenotypic effects may require 24-72 hours of continuous exposure [4] [3].
Successful implementation of this compound protocols requires careful attention to potential challenges:
Validation of Target Engagement: Always confirm RAS pathway inhibition through multiple readouts rather than relying on a single assay. Western blot analysis of p-ERK provides a more reliable indicator of compound activity than proliferation assays alone. Include positive controls such as known RAS pathway inhibitors where possible to validate assay performance.
Addressing Variable Potency: Be aware that this compound exhibits different potency levels across assay types (Kᵢ = 149 μM in binding assays vs. IC₅₀ = 1.4 μM in proliferation assays) [3]. This discrepancy may reflect cellular accumulation, differential affinity for various RAS-effector interactions, or contribution of additional mechanisms. Test multiple related compounds (e.g., Kobe0065) if available to confirm phenotype specificity.
Troubleshooting Poor Response: If expected inhibition is not observed, verify compound integrity and stability through LC-MS analysis when possible. Confirm that your model system expresses the target RAS isoforms at sufficient levels. Consider that some RAS-mutant cells may develop bypass mechanisms that reduce dependence on continued RAS signaling.
Table 2: this compound Formulation and Handling Specifications
| Application | Stock Concentration | Solvent | Storage Conditions | Stability | Key Considerations |
|---|---|---|---|---|---|
| In Vitro Stock | 10-84 mg/mL (200.32 mM) [6] | Anhydrous DMSO | -20°C, desiccated | 3 years (powder); 1 year (solution) [6] | Use fresh DMSO; avoid moisture absorption |
| Cellular Studies | 10 mM working solution | DMSO | -20°C, short-term | Use within 1 month | Final DMSO concentration ≤0.1% in cell culture |
| In Vivo Administration | 5 mg/mL suspension | 0.5% CMC-Na in saline [6] | 4°C, protected from light | Prepare fresh weekly | Homogeneous suspension critical for consistent dosing |
| Alternative In Vivo | 5 mg/mL solution | 10% DMSO + 90% corn oil [4] | 4°C | Prepare fresh weekly | Improved bioavailability for some applications |
For oral administration in xenograft models, two primary formulation methods have been successfully employed:
CMC-Na Suspension Method:
DMSO/Corn Oil Solution Method:
This compound represents a valuable research tool compound for investigating RAS biology and validating RAS as a therapeutic target. While newer allele-specific KRAS inhibitors (e.g., sotorasib for G12C mutations) have reached clinical application [7] [8], this compound retains significant utility for basic research due to its broader inhibition across multiple RAS isoforms and mutant forms. The compound continues to be particularly relevant for studies requiring pan-RAS inhibition rather than allele-specific targeting and for research exploring the biological consequences of disrupting RAS-effector interactions without covalent binding requirements.
The comprehensive protocols and data summarized in this application note provide researchers with a foundation for implementing this compound in experimental systems ranging from basic molecular studies to preclinical efficacy models. When appropriately applied with attention to the detailed methodological considerations outlined herein, this compound serves as a robust and reproducible tool for advancing our understanding of RAS-driven cancer biology and accelerating the development of next-generation RAS-targeted therapeutics.
Ebola virus (EBOV) causes a severe hemorrhagic fever with high mortality rates. The viral protein VP30 is an essential EBOV-specific transcription factor that interacts with the nucleoprotein (NP), forming a critical complex for viral RNA synthesis. Disrupting the VP30-NP interaction presents a promising strategy for antiviral therapy [1] [2]. This document details the experimental protocols used to identify and characterize the small-molecule inhibitor Kobe2602, which effectively targets this protein-protein interaction [3].
The following workflow outlines the multi-stage process from initial screening to functional validation:
Objective: To rapidly identify compounds that disrupt the binding of FITC-labeled NP peptide to VP30.
Procedure:
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of confirmed hits.
Procedure:
Objective: To kinetically characterize the direct binding between the compound and VP30 protein.
Procedure:
Objective: To assess the binding-induced thermal stabilization of VP30.
Procedure:
Objective: To evaluate the functional inhibitory effect of the compound on viral transcription and replication in a cell-based system.
Procedure:
The following tables consolidate the key quantitative findings from the characterization of this compound and related compounds.
Table 1: Binding Affinity and Inhibitory Potency of Lead Compounds
| Compound Name | Competitive FP Assay IC₅₀ (µM) | SPR Binding K_D (µM) | TSA ΔT_m (°C) | Minigenome Assay EC₅₀ (µM) |
|---|---|---|---|---|
| This compound | Data not explicitly reported | Data not explicitly reported | Data not explicitly reported | Data not explicitly reported |
| Kobe0065 (Analog) | Data not explicitly reported | Data not explicitly reported | Data not explicitly reported | 1.0 |
| Embelin | Data not explicitly reported | Data not explicitly reported | Data not explicitly reported | Data not explicitly reported |
| 8-Gingerol (Analog) | Data not explicitly reported | Data not explicitly reported | Data not explicitly reported | Data not explicitly reported |
| Kobe0065 + Embelin (4:1 ratio) | N/A | N/A | N/A | 0.351 |
Note: The original publication [3] [4] primarily reported functional Minigenome EC₅₀ values, particularly highlighting the synergy. Specific IC₅₀ and K_D values for individual compounds were not detailed in the provided excerpts.
Table 2: Critical Experimental Conditions for Key Assays
| Assay | Key Component Concentrations | Incubation Time | Key Instrument/Software |
|---|---|---|---|
| HTS (FP) | VP30: 15.36 µM; NP-FITC: 600 nM; Compound: 100 µM | 30 min | Tecan Spark plate reader |
| Dose-Response FP | VP30: 0.78 µM; NP-FITC: 300 nM | 30 min (compound), 10 min (probe) | GraphPad Prism 8.0.2 |
| SPR | VP30 immobilized; Compound series: e.g., 0.1 - 100 µM | Flow rate: 30 µL/min | Biacore system |
| TSA | VP30: 13 µM; Compound: 15.6 µM | Temperature ramp: 25°C to 95°C | Real-time PCR instrument |
| Minigenome Assay | Compound series: e.g., 0.1 - 100 µM | 24-48 hours | Luminescence plate reader |
The data demonstrates that this compound, identified via HTS, is a validated inhibitor of the EBOV VP30-NP interaction. Its binding to VP30 was confirmed through multiple biophysical techniques, and its functional activity was established in a biologically relevant minigenome system [3].
A significant finding was the synergistic effect observed when this compound's analog, Kobe0065, was combined with another lead compound, Embelin. The EC₅₀ improved from 1 µM (Kobe0065 alone) to 351 nM in a 4:1 ratio combination, suggesting these structurally distinct molecules bind synergistically to the VP30/NP interface [3] [4]. This synergy presents a compelling strategy for future antiviral drug development, potentially lowering required doses and reducing the risk of resistance.
The protocols outlined herein provide a robust framework for the discovery and characterization of inhibitors targeting critical protein-protein interactions in Ebola virus and other pathogens.
Here are answers to common problems researchers face with ultrasonic warming:
Q1: Why does my solution get too hot during sonication, potentially degrading my compound?
Q2: My API still isn't dissolving well even with sonication. What could be wrong?
Q3: The ultrasonic cleaning bath doesn't seem as effective as the probe system. Why?
The table below summarizes common issues, their causes, and solutions related to temperature management during ultrasonication.
| Problem | Possible Cause | Recommended Solution |
|---|---|---|
| Excessive Sample Heating | High ultrasound intensity/power; prolonged exposure time | Reduce power settings; use pulsed sonication cycles (e.g., 5s on, 10s off) |
| Compound Degradation | Localized hot spots from cavitation collapse; bulk temperature rise | Cool sample in ice-water bath during sonication; monitor temperature in real-time |
| Inefficient Cavitation | Low power intensity; incorrect probe placement | Optimize probe distance (e.g., 5-25 mm from container base [1]); increase power gradually |
| Irreproducible Results | Unstable cavitation field; variable temperature | Standardize vessel geometry, solvent volume, and probe depth; pre-cool reagents |
Here are detailed methodologies to effectively manage heat during ultrasonic-assisted solubility experiments.
This is a fundamental protocol for heat-sensitive materials.
1. Equipment Setup:
2. Procedure:
This protocol helps find the optimal balance between efficacy and heat generation.
1. Experimental Design:
2. Analysis:
The following diagram visualizes the logical workflow for troubleshooting and optimizing an ultrasonic-assisted solubility experiment, with a focus on managing temperature-related issues.
If ultrasonic methods alone are insufficient, the solubility challenge may lie with the API itself. Here are primary formulation strategies, all of which can be combined with controlled sonication as a mixing aid:
The table below consolidates the key quantitative data for this compound from published research, which is essential for experimental design and interpretation [1] [2].
| Parameter | Value | Experimental Context |
|---|---|---|
| In vitro Ki | 149 ± 55 μM | Inhibition of H-Ras·GTP to c-Raf-1 RBD binding [1] |
| Cellular IC₅₀ (Ras-Raf) | ~10 μM | Ras-Raf binding inhibition in NIH 3T3 cells [1] |
| Cellular IC₅₀ (Proliferation) | ~1.4 μM | Inhibition of colony formation in soft agar (H-rasG12V-NIH 3T3) [1] |
| In vitro working concentration | 2 - 20 μM | Inhibition of downstream signaling (p-MEK, p-ERK) [1] |
| In vivo dosage (mouse) | 80 mg/kg | Oral administration, five days/week; inhibited SW480 xenograft growth [1] |
| Molecular Weight | 419.31 g/mol | - [2] |
| CAS Number | 454453-49-7 | - [2] |
| Solubility (DMSO) | ≥ 250 mg/mL (596.22 mM) | [2] |
Here are detailed methodologies for key experiments cited in the literature, which you can adapt into standard operating procedures (SOPs) for your team.
This protocol assesses the direct effect of this compound on the protein-protein interaction between active Ras and its effector Raf [1].
This protocol evaluates the functional cellular consequence of this compound treatment on the MAPK pathway [1].
This describes the in vivo protocol that demonstrated antitumor activity [1].
Q1: We see high cytotoxicity in our cell models at low micromolar concentrations, which seems inconsistent with the relatively high Ki value. Why is this? A1: This is an expected and observed phenomenon. The biochemical Ki (149 μM) measures direct binding affinity in a cell-free system. The potent cellular IC₅₀ for proliferation (~1.4 μM) is likely due to the compound's effective inhibition of the Ras-Raf interaction in the context of the entire signaling network, disrupting essential survival and proliferation signals in Ras-addicted cancer cells. This disconnect between biochemical and cellular potency is common in targeted therapies [1].
Q2: Does this compound inhibit the kinase activity of Raf itself? A2: No. It is crucial to note that this compound is a Ras-Raf interaction inhibitor, not a Raf kinase inhibitor. The compound binds to Ras (GTP-bound form) and prevents it from recruiting its effector, c-Raf-1, to the membrane. It does not directly inhibit the kinase activity of c-Raf-1 once Raf is activated [1].
Q3: The compound fails to inhibit proliferation in our c-raf-transformed cells. Is the compound inactive? A3: This result is expected and actually serves as a good negative control for the compound's specificity. This compound acts upstream of Raf by blocking its activation by Ras. In a model transformed by an activated c-raf-1 gene (e.g., with S259A/Y340D/Y341D mutations), Raf signaling is constitutively active independent of Ras. Therefore, this compound should not and will not inhibit the growth of these cells, confirming its specific mechanism of action on the Ras-Raf interface [1].
The following diagram illustrates the mechanism of this compound and the key experimental pathways you can investigate. The DOT code for generating this diagram is provided below.
Based on the gathered information, here are key considerations for your technical support center:
Here is a summary of the key information regarding the handling and storage of Kobe2602.
Q: What are the storage conditions for this compound?
Q: How should I prepare a stock solution of this compound?
Q: What is the typical purity of available this compound?
For a clear overview, the following diagram outlines the key stages from retrieving the compound to its application in a cellular assay.
The table below consolidates the key quantitative data available for this compound.
| Property | Value | Notes / Source |
|---|---|---|
| Molecular Weight | 419.31 g/mol | C₁₄H₉F₄N₅O₄S [1] [2] |
| Solubility (DMSO) | 14.3 mg/mL (34.10 mM) | Requires ultrasonic treatment and warming [1] |
| Ki Value | 149 ± 55 µM | For inhibition of H-Ras/c-Raf-1 RBD binding [1] |
| Cellular IC₅₀ | ~10 µM | For inhibition of c-Raf-1 association with H-Ras G12V in NIH 3T3 cells [1] |
| Purity | 98.20% | Supplier data [2] |
Problem: Compound precipitates after thawing.
Problem: Loss of biological activity in experiments.
Problem: Contamination during handling.
The table below summarizes the fundamental chemical properties and solvent compatibility of Kobe2602.
| Property | Specification |
|---|---|
| CAS Number | 454453-49-7 [1] [2] [3] |
| Molecular Formula | C₁₄H₉F₄N₅O₄S [1] [3] [4] |
| Molecular Weight | 419.31 g/mol [1] [3] [4] |
| Primary Solvent | DMSO [1] [4] [5] |
| Solubility in DMSO | ~50 mg/mL (≈119.24 mM) [1]; other sources report ≥14.3 mg/mL [6] and ≥17 mg/mL [5]. |
| Solubility in Ethanol | ≥17.53 mg/mL (with ultrasonic assistance) [5] |
| Water Solubility | Insoluble [5] |
| Physical Form | Solid [4] |
| Appearance | Light yellow to brown solid [5] |
Proper handling and storage are critical for maintaining the stability of this compound.
This compound is a small-molecule inhibitor discovered through structure-based drug design to block the interaction between Ras•GTP and its effector c-Raf-1, with a reported Ki value of 149 ± 55 μM [3] [7]. The following is a key experimental protocol from the literature that illustrates its application.
In vitro Migration Assay (Transwell) [1] This protocol is used to study the inhibitory effect of this compound on cell migration.
The workflow for this assay can be visualized as follows:
Q1: What is the recommended solvent for preparing this compound stock solutions? A1: DMSO is the recommended solvent. This compound has good solubility in DMSO, typically allowing for stock concentrations of 50 mg/mL or higher. It is insoluble in water [1] [5].
Q2: How should I store this compound stock solutions and for how long are they stable? A2:
Q3: Are there any specific safety concerns when handling this compound? A3: Yes. The safety data sheet (SDS) classifies this compound as harmful if swallowed and very toxic to aquatic life with long-lasting effects [2]. You must wear appropriate personal protective equipment (PPE) and follow your institution's guidelines for hazardous chemical disposal.
The table below summarizes the key biochemical and cellular activity data available for Kobe2602.
| Assay Type | Target / Process | Measured Value (IC₅₀ / Kᵢ / EC₅₀) | Description / Cell Line / Context |
|---|---|---|---|
| Biochemical Assay [1] [2] [3] | H-Ras·GTP / c-Raf-1 RBD Binding | Kᵢ = 149 µM | In vitro binding inhibition constant; measures disruption of Ras-effector interaction. [1] |
| Cellular Assay [1] [3] | H-RasG12V / c-Raf-1 Binding | IC₅₀ ≈ 10 µM | Rough estimate from dose-dependent inhibition in NIH 3T3 cells. [1] |
| Cellular Assay [1] [3] | Anchorage-Independent Growth | IC₅₀ = 1.4 µM | Colony formation inhibition in H-rasG12V-transformed NIH 3T3 cells. [1] |
| Cellular Assay [4] | Ebola Virus Transcription/Replication | EC₅₀ = 1 µM (Kobe0065 alone) | Antiviral efficacy in a minigenome assay. Note: this compound was a precursor in this study. [4] |
Here are detailed methodologies for key experiments involving this compound, which can serve as references for your own assay development.
This assay directly measures the compound's ability to disrupt the interaction between activated Ras and its effector, c-Raf-1.
This method validates the compound's activity in a cellular context.
This functional assay measures the compound's ability to reverse Ras-driven transformation, a key phenotype of cancer cells.
Q: The inhibitory effect in my cellular assays is weaker than expected. What could be the reason?
Q: How can I confirm that this compound is specifically targeting Ras and not downstream kinases?
Q: My compound appears to be precipitating in the cell culture medium. How can I improve solubility?
The following diagram illustrates the dual mechanisms of action for this compound and its analog Kobe0065 as reported in the literature, which may help in understanding its effects in different experimental systems.
The most validated approach to enhance the inhibitory effect of Kobe2602 is not through modifying the compound itself, but by using it in combination with Embelin. This strategy was discovered in the context of inhibiting the Ebola virus, where the two structurally different molecules bind to the same target interface synergistically [1].
The table below summarizes the key quantitative data from this finding:
| Compound(s) | Experimental Model | Efficacy (EC₅₀) | Notes |
|---|---|---|---|
| Kobe0065 (analog) alone | Transcription/replication of Ebola virus | ~1 µM | Parent compound of this compound [1] |
| Kobe0065 + Embelin (4:1 ratio) | Transcription/replication of Ebola virus | 351 nM | Synergistic effect observed [1] |
Although this synergistic effect was identified in virology research, the underlying principle—that two molecules binding at the same interface can cooperatively enhance inhibition—may be applicable to other targets, including in cancer research where the Kobe family of compounds was originally developed [2] [3].
To test and validate the potency of this compound and its combinations in your specific system, the following core methodologies from the literature can serve as a robust starting point.
This assay is used to confirm that this compound and its combination partner competitively bind to the target interface, displacing a native peptide.
This assay assesses the functional consequence of inhibition on a specific pathway or, in the original study, viral transcription and replication.
To help visualize the journey from discovery to validation of these inhibitors, here is an experimental workflow:
The Kobe family of compounds, including this compound, were originally developed to inhibit oncogenic RAS signaling, a major pathway in cancer. The following diagram illustrates this core signaling pathway and the point of inhibition:
What is the relationship between this compound and Kobe0065? this compound is a close analog of Kobe0065, identified through a computer-assisted similarity search after the initial discovery of Kobe0065. They share the same mechanism of action but have slightly different binding potencies (Kobe0065 has a Ki of ~46 μM, while this compound has a Ki of ~149 μM in inhibiting H-Ras–c-Raf-1 interaction) [2].
Besides combination therapy, what other strategies can improve inhibition potency? While the search results do not specify other strategies for this compound itself, general strategies in drug development include:
Kobe2602 (CAS 454453-49-7) is a cell-permeable small molecule that directly inhibits Ras-GTP by binding to its surface pockets, blocking interactions with effector proteins like c-Raf-1. This makes it a valuable tool for studying Ras-driven cancers [1] [2].
Key Specifications
| Property | Specification |
|---|---|
| Chemical Name | 2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-N-(4-fluorophenyl)hydrazinecarbothioamide [3] |
| Molecular Formula | C₁₄H₉F₄N₅O₄S [3] [4] |
| Molecular Weight | 419.31 g/mol [3] [4] |
| Purity | ≥98% [3] [4] |
| Physical Form | Light yellow solid [3] |
| Solubility | 15 mg/mL in DMSO [3] |
| Storage | -20°C [3] [4] |
| Shipping | Ambient temperature [3] |
Safety Information this compound is classified as a dangerous good. Its hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) [4]. Researchers should handle the compound with appropriate personal protective equipment (PPE) and refer to the product's Safety Data Sheet (SDS) before use.
This compound is used to inhibit Ras signaling in various cell-based and biochemical assays. Here is a summarized experimental workflow:
1. Inhibition of Ras-Raf Interaction in Cells This protocol assesses this compound's ability to disrupt the Ras-Raf complex within a cellular environment [1].
2. Inhibition of Anchorage-Independent Growth (Soft Agar Assay) This assay tests the compound's efficacy in reversing the transformed phenotype of cancer cells [1].
3. Analysis of Downstream Signaling Pathways This protocol measures the effect of this compound on key Ras effector pathways [1].
The diagram below illustrates how this compound interacts with the Ras signaling cascade. This compound binds to a surface pocket on GTP-bound Ras, preventing it from interacting with its effectors [1] [2].
Q1: What is the recommended solvent for preparing a this compound stock solution? A1: DMSO is the recommended solvent. A stock solution can be prepared at 15 mg/mL (approximately 35.8 mM) [3]. This stock should be aliquoted and stored at -20°C to avoid freeze-thaw cycles.
Q2: Does this compound directly inhibit Raf kinase? A2: No. Evidence indicates that this compound does not inhibit the kinase activity of c-Raf-1 in vitro. Its primary mechanism is to block the upstream interaction between active Ras and the Raf protein [1].
Q3: What are the main hazards associated with handling this compound? A3: Based on its GHS classification, this compound can cause skin and eye irritation and may cause respiratory irritation. Always consult the SDS, wear appropriate PPE (lab coat, gloves, safety glasses), and handle the compound in a well-ventilated area or fume hood [4].
Q4: Is this compound effective in vivo? A4: Yes, research indicates that this compound exhibits antitumor activity in a xenograft model of human colon carcinoma (SW480 cells carrying K-rasG12V) when administered orally [1].
The field of direct RAS inhibition has been revolutionized by drugs that target the KRAS G12C mutation. These inhibitors work by exploiting a specific cysteine residue in the mutant protein, binding to a pocket near the Switch II region and trapping KRAS in its inactive (GDP-bound) state [1].
The following table lists key inhibitors, their targets, and statuses. Please note that this list is for context and Kobe2602 is not included.
| Inhibitor Name | Primary Target | Stage of Development | Key Notes |
|---|---|---|---|
| Sotorasib (AMG 510) | KRAS G12C | FDA-Approved [2] [1] [3] | First FDA-approved direct KRAS inhibitor; for NSCLC [4] [3]. |
| Adagrasib (MRTX849) | KRAS G12C | FDA-Approved [2] [1] [3] | Designed for deeper target suppression; for NSCLC [1] [3]. |
| GDC-6036 | KRAS G12C | Clinical Trials [5] | A newer inhibitor under clinical investigation. |
| LY3537982 | KRAS G12C | Clinical Trials [5] | A promising candidate in ongoing clinical trials. |
| MRTX1133 | KRAS G12D | Preclinical/Clinical Trials [3] | Shows significant preclinical antitumor activity, especially in pancreatic ductal adenocarcinoma models [3]. |
| RAS(ON) Multi-Selective Inhibitors | Multiple RAS variants | Preclinical Research [6] | A class of inhibitors designed to target multiple active forms of RAS; being explored in combination therapies [6]. |
To objectively compare RAS inhibitors, researchers rely on a suite of biochemical, cellular, and in vivo assays. The methodologies below are standard for evaluating compounds like those in the table.
1. Biochemical Assays: Binding Affinity and GTP Hydrolysis The core of RAS inhibitor evaluation involves assessing direct binding and its functional consequences.
2. Cellular Assays: Pathway Inhibition and Viability These experiments confirm that biochemical activity translates to an effect in living cells.
3. In Vivo Efficacy Studies These studies evaluate the inhibitor's potential in a whole organism, using animal models of cancer.
A major challenge in the field is therapy-induced resistance. Current research focuses on next-generation inhibitors and rational combination therapies [8] [3] [5].
Since "this compound" was not found in the current search, you can use the following strategies to locate specific data:
| Experimental Model | Ras Mutation Context | Key Efficacy Findings / Metrics | Experimental Protocol Overview |
|---|---|---|---|
| H-rasG12V-Transformed NIH 3T3 Cells (In vitro) | H-Ras (Oncogenic) | IC50: ~1.4 µM for inhibition of anchorage-independent growth (colony formation in soft agar) [1]. | Cells were treated with compounds for 24-72 hours. Colony formation was assessed in soft agar, a standard assay for transformed cell growth [1]. |
| PANC-1 Cells (In vitro) | K-RasG12V | Inhibited growth [2]. | Cell proliferation assay. |
| HT1080 Cells (In vitro) | N-RasQ61L | Inhibited growth [2]. | Cell proliferation assay. |
| HCT116 Cells (In vitro) | K-RasG13D | Inhibited growth [2]. | Cell proliferation assay. |
| SW480 Xenograft Model (In vivo) | K-RasG12V | ~40-50% inhibition of tumor growth after 17 days of oral administration (80 mg/kg) [1] [2]. | Female athymic nude mice were implanted with human colon carcinoma SW480 cells. Kobe2602 was administered orally, five days a week [1]. |
This compound exerts its antitumor effects by directly targeting the Ras protein itself. Its discovery and validation involved several key experimental approaches.
The following diagram illustrates the mechanism of this compound within the Ras signaling pathway:
The data in the summary table was generated through standard preclinical assays:
This compound represents an important proof-of-concept in the long-standing challenge of directly inhibiting Ras [6]. It showed that small molecules could disrupt Ras-effector interactions and have antitumor activity in vivo.
However, it is crucial to note that this compound is a research-grade tool compound, and its potency is relatively low (Ki in the micromolar range) compared to modern clinical standards. The field has since advanced significantly with the approval of KRAS(G12C)-specific inhibitors like sotorasib, which covalently bind to a specific mutant form of KRAS with much higher potency and specificity [7] [6].
The following table consolidates key experimental findings from the foundational study on these compounds [1].
| Assay/Model | Compound | Key Result/Value | Experimental Context |
|---|---|---|---|
| In vitro Ras-Raf Binding (Ki) | Kobe0065 | 46 ± 13 μM | Inhibits H-Ras⋅GTP binding to c-Raf-1 RBD |
| Kobe2602 | 149 ± 55 μM | Inhibits H-Ras⋅GTP binding to c-Raf-1 RBD | |
| Cellular Ras-Raf Binding (IC₅₀) | Kobe0065 | ~10 μM | Reduces c-Raf-1 association with H-RasG12V in NIH 3T3 cells |
| Sos Allosteric Site (IC₅₀) | Kobe0065 | ~20 μM | Inhibits Sos distal site activity in GDP-GTP exchange assay |
| This compound | ~100 μM | Inhibits Sos distal site activity in GDP-GTP exchange assay | |
| Anchorage-Independent Growth (IC₅₀) | Kobe0065 | ~0.5 μM | Inhibits colony formation of H-rasG12V-transformed NIH 3T3 cells in soft agar |
| This compound | ~1.4 μM | Inhibits colony formation of H-rasG12V-transformed NIH 3T3 cells in soft agar | |
| Downstream Signaling | Both | Effective inhibition | Downregulation of phosphorylated MEK/ERK, Akt, and RalA⋅GTP in H-rasG12V-transformed NIH 3T3 cells |
| In Vivo Antitumor Activity | Both | Tumor growth inhibition | Oral administration in a xenograft model of human colon carcinoma SW480 cells (K-rasG12V) |
The validation of this compound and Kobe0065 involved several critical experiments. Here are the methodologies for the key assays cited [1]:
In Vitro Ras-Raf Binding Inhibition Assay: The inhibitory activity was examined in vitro by measuring the binding of purified H-Ras⋅GTP (or M-RasP40D⋅GTP) to the Ras-binding domain (RBD) of c-Raf-1. The selected compounds from the in-silico screen were tested, and their kinetics (Ki values) were determined to quantify inhibition potency.
Cellular Ras-Raf Co-Immunoprecipitation: To confirm activity in a cellular context, NIH 3T3 cells transiently expressing H-RasG12V were treated with the compounds. The association between Ras and its effector c-Raf-1 was assessed by immunoprecipitation of H-RasG12V and subsequent immunoblotting for co-precipitated c-Raf-1. A dose-dependent reduction in bound c-Raf-1 was observed.
Analysis of Downstream Signaling Pathways: The effect on the entire RAS signaling cascade was evaluated by treating H-rasG12V-transformed NIH 3T3 cells with the compounds. The activation status of key downstream effectors was analyzed by Western blot using antibodies against the phosphorylated (active) forms of MEK and ERK, as well as Akt. The level of active RalA (RalA⋅GTP) was measured using a pull-down assay.
Sos Interaction Assay: The effect on the upstream regulator/effector Sos was tested using in vitro GDP-GTP exchange assays with purified mSos1 proteins. The assay measured the compound's ability to specifically inhibit the allosteric acceleration mediated by the Sos distal site (using the mSos1W729E mutant as a control) without affecting the core catalytic GEF domain.
Anchorage-Independent Growth (Soft Agar) Assay: This classic test for transformed cell growth was performed using H-rasG12V-transformed NIH 3T3 cells. The cells were seeded in soft agar and treated with the compounds. After a period of incubation, the number of formed colonies was counted to determine the IC₅₀ for inhibition of transformation-associated growth.
The diagram below illustrates the RAS signaling pathway and the points where Kobe0065 and this compound exert their inhibitory effects, based on the experimental data [1].
The Kobe family compounds primarily act by binding to a unique pocket on GTP-bound RAS, preventing its interaction with multiple effector proteins like RAF, PI3K, and RalGDS [1]. Kobe0065 was also shown to inhibit the allosteric site of the GEF SOS, which interacts with RAS-GTP [1].
The discovery of Kobe0065 and this compound was a significant proof-of-concept, demonstrating that direct, small-molecule inhibition of RAS-effector interactions was achievable [1]. However, the field has since evolved dramatically.
The Current Clinical Landscape: Research has largely shifted to allele-specific inhibitors that target particular KRAS mutations. The most successful examples are KRASG12C inhibitors (e.g., Sotorasib, Adagrasib) that covalently bind to a specific cysteine residue in the inactive (GDP-bound) form of the protein [2] [3]. Efforts are also advancing to target other common mutations like KRASG12D [2] [4].
Broader-Spectrum Approaches: Newer strategies aim to overcome the limitation of targeting single mutations. These include pan-KRAS and pan-RAS inhibitors, as well as novel modalities like molecular glues (e.g., RMC-6236) that target active, GTP-bound RAS and are effective across multiple RAS mutants [2].
Emerging Technologies: The field is exploring PROteolysis TArgeting Chimeras (PROTACs), which are bifunctional molecules designed to degrade the target RAS protein entirely rather than just inhibit it. For example, ASP3082 is a selective degrader for KRASG12D currently under clinical investigation [4].
The table below summarizes the experimental data for the individual compounds and their synergistic combination, based on a study that identified them as inhibitors of the Ebola VP30-NP protein interaction [1] [2] [3].
| Compound Name | Type / Analog | Primary Target / Mechanism | Key Experimental Findings |
|---|
| Kobe2602 / Kobe0065 | Lead compound / Analog [1] | Disrupts VP30-NP interaction [1] [2] | • IC50 (VP30-NP binding): ~2.5 μM (Kobe0065) [1] • EC50 (antiviral activity): 1.0 μM (Kobe0065 alone) [1] | | Embelin | Lead compound [1] | Disrupts VP30-NP interaction [1] [2] | • Binds to VP30-NP interface; exact IC50 not fully detailed in available text [1] | | Kobe0065 + Embelin | Synergistic combination [1] | Simultaneously disrupts VP30-NP interface [1] | • EC50 (antiviral activity): 351 nM (4:1 ratio Kobe0065:Embelin) [1] • Synergy: ~3-fold improvement over Kobe0065 alone [1] |
The discovery and validation of these compounds involved a multi-step process, summarized in the following workflow.
Here are the technical details for the key experiments in the workflow:
1. High-Throughput Screening (HTS)
2. Secondary Binding Assays
3. Functional Antiviral Assay
4. Synergy Testing
The compounds target a critical early step in the Ebola virus life cycle. The following diagram illustrates this mechanism and how the inhibitors work.
As shown in the diagram, the Ebola virus protein VP30 must interact with the Nucleoprotein (NP) to form a functional complex with the viral RNA polymerase. This complex is essential for initiating viral transcription and replication [1] [4]. This compound and Embelin bind to the interface where VP30 and NP interact, physically disrupting this complex and thereby inhibiting the entire viral replication process [1].
The combination of this compound/Kobe0065 and Embelin represents a promising strategy for anti-Ebola therapy. The 2023 study provides a solid foundation, and its authors explicitly state that the "synergistic anti-EBOV effect provides a strong incentive for further developing these lead compounds in future studies" [1].
The table below summarizes all key quantitative data for Kobe2602 as presented in the research by Shima et al.
| Assay Type | Experimental Model | Key Findings & Quantitative Data |
|---|
| In Vitro Binding Assay [1] | Biochemical assay | Ki (inhibition constant): 149 ± 55 μM Competitively inhibits H-Ras·GTP binding to c-Raf-1 RBD. | | Cellular Efficacy [1] [2] | NIH 3T3 cells (transfected with H-Ras G12V) | IC₅₀ for Raf-binding inhibition: ~10 μM IC₅₀ for colony formation inhibition: 1.4 μM At 20 μM: Effectively inhibits phosphorylation of downstream MEK and ERK. | | In Vivo Antitumor Activity [1] [2] | Mice with SW480 xenografts (human colon carcinoma, K-ras G12V) | Dosage: 80 mg/kg (oral administration) Efficacy: 40-50% inhibition of tumor growth. |
Here are the methodologies for the key experiments that generated the data above.
This compound is a small-molecule inhibitor discovered through structure-based drug design (SBDD). Its primary mechanism is to block the interaction between active Ras (Ras·GTP) and its key effector protein, c-Raf-1 [1]. This prevents the initiation of downstream signaling through the MAPK pathway, which is crucial for cell proliferation and survival in cancers driven by Ras mutations.
The following diagram illustrates the Ras signaling pathway and the point of inhibition by this compound.
| Assay Type | Experimental Model | Key Finding / Measured Effect | Reference |
|---|---|---|---|
| In Vitro Binding (Biochemical) | H-Ras·GTP & c-Raf-1 RBD | Inhibits binding (Ki = 149 µM) [1] [2] [3] | [1] |
| Cellular Target Engagement | NIH 3T3 cells expressing H-RasG12V | Reduces Ras-Raf association; IC50 ≈ 10 µM [1] [3] [4] | [1] |
| Downstream Signaling | NIH 3T3 cells expressing H-RasG12V | Inhibits phosphorylation of MEK and ERK at 20 µM [1] [3] | [1] |
| Proliferation (Anchorage-Independent) | H-RasG12V-transformed NIH 3T3 cells | Inhibits soft agar colony formation; IC50 = 1.4 µM [1] [4] | [1] |
| In Vivo Antitumor Activity | Mice with SW480 (K-RasG12V) xenografts | ~40-50% tumor growth inhibition at 80 mg/kg (oral, 5 days/week for 17 days) [1] [3] | [1] |
Kobe2602 was discovered via an in silico screen targeting a unique surface pocket on the active, GTP-bound form of Ras. It acts as a protein-protein interaction inhibitor, specifically blocking the association between active Ras (Ras·GTP) and its key effectors, including c-Raf-1 [1]. This mechanism is distinct from covalent inhibitors that target specific mutant forms of KRAS.
For researchers looking to validate or work with this compound, the core methodologies from the key publication are summarized below.
The following diagram illustrates the mechanism of this compound within the Ras signaling pathway and how it compares to other targeting strategies.
This compound represents an early direct approach to inhibit Ras by blocking effector interactions. Its research utility lies in its broad-spectrum activity across different Ras mutants, unlike allele-specific KRASG12C inhibitors such as Sotorasib [5] [6] [7].
This compound has been experimentally validated as a bona fide Ras inhibitor through multiple orthogonal assays. Its biological activity is best summarized as a mid-micromolar (in vitro) to low-micromolar (cellular) potency Ras-effector protein-protein interaction inhibitor with demonstrated in vivo antitumor efficacy.
For your comparison guide, its primary value lies in its mechanism as a direct, non-covalent, broad-spectrum Ras inhibitor, making it a useful research tool for studying Ras biology, especially for non-G12C mutants. Note that its relatively weak in vitro binding affinity (Ki) compared to its more potent cellular activity is an important point for discussion.